molecular formula C16H25ClN2O4 B1682671 Bestatin hydrochloride CAS No. 65391-42-6

Bestatin hydrochloride

Cat. No. B1682671
CAS RN: 65391-42-6
M. Wt: 344.8 g/mol
InChI Key: XGDFITZJGKUSDK-UDYGKFQRSA-N
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Description

Bestatin hydrochloride is a peptide . It is also known as Ubenimex hydrochloride . It is a competitive and specific inhibitor of leucine aminopeptidase, aminopeptidase B, and triamino peptidase . It offers promise as a novel analgesic because it protects endogenous opioid peptides against degradation .


Synthesis Analysis

A common precursor strategy for the synthesis of bestatin hydrochloride, an anti-cancer agent, has been described . This strategy uses α,β-unsaturated ester as a common precursor . The protocol offers mild reaction conditions, good yields, and excellent stereoselectivity .


Molecular Structure Analysis

The molecular formula of Bestatin hydrochloride is C16H24N2O4 × HCl . Its molecular weight is 344.8 g/mol . The pKa values are 8.1 and 3.1 . The optical rotation (c = 1.0 in 1 N HCl, free base) is -15.5° .


Chemical Reactions Analysis

Bestatin is an inhibitor of amino peptidases and a potent, irreversible inhibitor of LTA4 hydrolase . It inhibits the amino peptidase activity of LTA4 hydrolase with a Ki value of 201 nM .


Physical And Chemical Properties Analysis

Bestatin hydrochloride appears as a white powder . The spectral data (for free base) are: 241.5, 248, 253, 258, 264.5, 268 nm E1% = 3.8, 4.0, 5.0, 6.0, 4.6, 2.71 .

Mechanism of Action

Target of Action

Bestatin hydrochloride, also known as Ubenimex, is a competitive protease inhibitor . It primarily targets aminopeptidase B , leukotriene A4 hydrolase , and aminopeptidase N . These enzymes play crucial roles in protein degradation and modulation of some bioactive peptides.

Mode of Action

Bestatin hydrochloride interacts with its targets by inhibiting their enzymatic activity. It binds to the active sites of these aminopeptidases, preventing them from cleaving amino acids from the N-terminus of proteins and peptides . This inhibition can lead to the accumulation of certain peptides in the body, affecting various physiological processes.

Biochemical Pathways

The inhibition of aminopeptidases by Bestatin hydrochloride affects several biochemical pathways. For instance, it can protect endogenous opioid peptides, such as Met-enkaphalins, Leu-enkaphalins, and β-Endorphin, from degradation . These peptides are involved in pain perception and immune response modulation. By protecting these peptides from degradation, Bestatin hydrochloride can enhance their analgesic and immunomodulatory effects .

Pharmacokinetics

The pharmacokinetics of Bestatin hydrochloride in mice are dependent on the route of administration . Following intravenous administration, it has a short half-life (1.69 min t1/2α and 12.8 min t1/2β), but a high initial serum level . When administered via other routes (intraperitoneal, subcutaneous, intramuscular, or oral), Bestatin hydrochloride has longer half-lives . The maximum area under the concentration-time curve occurs following intravenous and intramuscular administration, with a lower level following oral or intraperitoneal administration .

Result of Action

The inhibition of aminopeptidases by Bestatin hydrochloride leads to various molecular and cellular effects. It can enhance the proliferation of normal human bone marrow granulocyte–macrophage progenitor cells, exert a direct stimulating effect on lymphocytes, and have an indirect effect on monocytes . It also exhibits analgesic activity by protecting endogenous opioid peptides from degradation . Furthermore, it has been studied for use in the treatment of acute myelocytic leukemia .

Safety and Hazards

When handling Bestatin hydrochloride, it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid dust formation . It should not be used for products which come into contact with foodstuffs .

Future Directions

Bestatin hydrochloride has shown promise as an adjuvant in viral vaccines, enhancing early, intermediate-, and particularly long-term immunity in experimental animals (mice) and target animals (pigs) . It has also been suggested that bestatin may be useful as an anti-inflammatory agent in various inflammatory diseases .

properties

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDFITZJGKUSDK-UDYGKFQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bestatin hydrochloride

CAS RN

65391-42-6
Record name L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65391-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UBENIMEX HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Y2JX7NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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